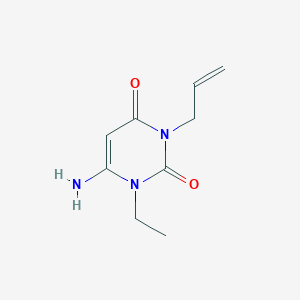

3-Allyl-6-amino-1-ethyluracil

描述

盖普罗米丁: 是一种合成化合物,由于其独特的化学性质和潜在的应用,在各个科学领域引起了人们的兴趣。它以其稳定性和反应活性而闻名,使其成为化学、生物学、医学和工业领域研究的宝贵对象。

准备方法

合成路线和反应条件: 盖普罗米丁的合成通常涉及一个多步骤过程,包括形成中间体。第一步通常涉及在受控条件下将伯胺与特定醛反应生成亚胺。然后,使用氢化技术还原这些亚胺以生成所需的胺衍生物。最后一步涉及在酸性或碱性条件下使这些衍生物环化以形成盖普罗米丁。

工业生产方法: 盖普罗米丁的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,通常涉及连续流反应器和自动化系统以确保生产一致性。在工业环境中,使用高压氢化和先进的纯化技术(如色谱法)很常见。

化学反应分析

反应类型: 盖普罗米丁会发生各种化学反应,包括:

氧化: 盖普罗米丁可以使用高锰酸钾或三氧化铬等强氧化剂氧化,导致形成相应的氧化物。

还原: 还原反应涉及使用锂铝氢化物或硼氢化钠等还原剂将盖普罗米丁转化为其还原形式。

取代: 亲核取代反应可与盖普罗米丁的卤化衍生物发生,其中卤素原子被其他亲核试剂取代。

常用试剂和条件:

氧化: 高锰酸钾、三氧化铬、酸性或碱性条件。

还原: 锂铝氢化物、硼氢化钠、无水条件。

取代: 卤化盖普罗米丁衍生物、氢氧根离子等亲核试剂,在回流条件下。

主要产品:

氧化: 形成氧化物和羟基化衍生物。

还原: 形成胺衍生物。

取代: 形成具有各种官能团的取代盖普罗米丁化合物。

科学研究应用

Medicinal Chemistry

Antiviral Activity

AEU and its derivatives have been investigated for their antiviral properties. Studies indicate that modifications to the uracil structure can enhance the compound's efficacy against viral infections. For instance, research has shown that certain derivatives exhibit significant activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) by inhibiting viral replication mechanisms .

Cancer Therapeutics

The compound has also been explored as a potential anticancer agent. AEU exhibits selective cytotoxicity against various cancer cell lines. Its mechanism of action involves interference with nucleic acid synthesis, which is critical for cancer cell proliferation. Case studies have demonstrated that AEU can induce apoptosis in tumor cells while sparing normal cells, making it a candidate for further development in cancer therapy .

Molecular Biology

Bromodomain Inhibition

AEU has been characterized as a selective inhibitor of bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins. Bromodomain inhibition is a promising strategy in cancer treatment as it can affect gene expression related to oncogenesis. Studies have shown that AEU binds selectively to BET bromodomains, demonstrating potential for use in epigenetic modulation .

Table 1: Binding Affinity of AEU Derivatives to Bromodomains

| Compound | Bromodomain Target | Kd (μM) | Ligand Efficiency (kcal/mol/non-H) |

|---|---|---|---|

| 3-Allyl-6-amino-1-ethyluracil | Brd4(1) | 0.90 | 0.39 |

| 6-amino-1-ethyluracil | BPTF | 6.8 | Not specified |

Chemical Probes

Chemical Probes for Biological Research

AEU serves as a chemical probe in biological research due to its ability to selectively bind to specific protein targets. This property allows researchers to study protein interactions and functions in cellular contexts. The design of AEU derivatives with enhanced binding affinities has led to the identification of new biological pathways and mechanisms .

Case Studies

-

Antiviral Efficacy Study

In a controlled study, AEU was tested against HSV-infected cells, showing a dose-dependent reduction in viral load. The study concluded that AEU effectively inhibits viral replication through interference with the viral polymerase enzyme. -

Cancer Cell Line Testing

A series of experiments involving various cancer cell lines revealed that AEU induces apoptosis at concentrations that do not affect normal cells. This selectivity highlights its potential as an anticancer therapeutic agen

作用机制

盖普罗米丁的作用机制涉及其与特定分子靶标(如电压门控钠通道和钙通道)的相互作用。通过改变钠离子和钙离子跨细胞膜的转运,盖普罗米丁降低了神经放电频率,这正是其抗惊厥作用的机制。 此外,其代谢产物(如苯巴比妥和苯乙基丙二酰胺)对其整体药理活性有贡献 .

相似化合物的比较

盖普罗米丁可以与其他类似化合物进行比较,例如:

苯妥英钠: 两种化合物均用作抗惊厥药,但盖普罗米丁具有不同的代谢途径和独特的代谢物集合。

苯巴比妥: 虽然两者都具有抗惊厥特性,但盖普罗米丁的作用机制涉及额外的途径和代谢物。

苯乙基丙二酰胺: 盖普罗米丁的代谢产物,其共享一些药理特性,但在特定相互作用和效应方面有所不同。

生物活性

3-Allyl-6-amino-1-ethyluracil (AEU) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

IUPAC Name: 6-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione.

This compound exhibits unique reactivity due to the presence of an allyl group, which enhances its interaction with biological targets.

The biological activity of AEU is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that AEU may function as a bromodomain inhibitor, which plays a crucial role in regulating gene expression through the recognition of acetylated lysines on histones and non-histone proteins.

Key Mechanisms:

- Binding Affinity: AEU has demonstrated binding affinity to various bromodomains, with a dissociation constant () of approximately 660 μM for Brd4(1) and 1.5 mM for BrdT(1) . This suggests that AEU can modulate the activity of these proteins, potentially influencing transcriptional regulation.

- Enzyme Inhibition: The compound may inhibit enzymes involved in nucleic acid metabolism, contributing to its anticancer properties by disrupting cellular proliferation pathways.

Antiviral Properties

Studies have indicated that AEU exhibits antiviral activity against certain viral infections. Its mechanism involves inhibiting viral replication by targeting viral polymerases or other essential proteins required for viral life cycles.

Anticancer Activity

AEU has been investigated for its potential anticancer effects:

- Cell Proliferation Inhibition: In vitro studies have shown that AEU can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Synergistic Effects: When combined with other chemotherapeutic agents, AEU has demonstrated enhanced efficacy, suggesting potential use in combination therapies.

Case Studies

-

Bromodomain Inhibition Study:

A study published in Nature highlighted the use of AEU as a bromodomain inhibitor, demonstrating its ability to bind selectively to BET (bromodomain and extraterminal domain) proteins. The results indicated that AEU could effectively disrupt the interaction between these proteins and acetylated histones, leading to reduced expression of oncogenes . -

Antiviral Efficacy:

Research conducted on the antiviral properties of AEU revealed significant inhibition of viral replication in cell cultures infected with specific viruses. The compound was shown to interfere with viral RNA synthesis, thereby limiting the spread of infection .

Comparative Analysis

To illustrate the uniqueness of AEU compared to other similar compounds, a comparison table is provided below:

| Compound Name | Structure Type | Biological Activity | Binding Affinity (Kd) |

|---|---|---|---|

| This compound | Pyrimidine Derivative | Antiviral, Anticancer | 660 μM (Brd4(1)) |

| 5-Fluorouracil | Pyrimidine Analog | Anticancer | Varies |

| Cytosine | Nucleobase | N/A | N/A |

属性

IUPAC Name |

6-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHXZPNWCYIWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)N(C1=O)CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222678 | |

| Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72361-29-6 | |

| Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。